LogP-Driven Chromatographic Retention: Propane-1,3-diamine Spacer vs. Ethylenediamine Analogs
The computed LogP of 2.62 for N,N'-bis(2-chloroethyl)propane-1,3-diamine (free base) indicates substantially higher lipophilicity compared to the shorter-chain ethylenediamine analog N,N'-bis(2-chloroethyl)ethylenediamine (BCE), which has an estimated LogP near –0.2 . This approximately 2.8 log unit difference predicts that the propanediamine derivative will exhibit markedly longer reversed-phase HPLC retention, enabling resolution from more polar nitrogen mustard impurities. For reference, the clinical nitrogen mustard mechlorethamine (HN2) has a LogP of 2.20 , placing the target compound between mechlorethamine and the more hydrophobic derivative melphalan (LogP 2.63) .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 (free base, ChemSrc calculated) |
| Comparator Or Baseline | N,N'-bis(2-chloroethyl)ethylenediamine (BCE): LogP ≈ –0.2 (ChemExper); Mechlorethamine (HN2): LogP = 2.20; Melphalan: LogP = 2.63; Cyclophosphamide: LogP = 0.23–0.63 |
| Quantified Difference | ΔLogP ≈ +2.8 vs. BCE; +0.42 vs. mechlorethamine; –0.01 vs. melphalan |
| Conditions | Computed LogP values from ChemSrc, ChemExper, DrugMapper, and vendor databases |
Why This Matters
Higher LogP dictates extraction efficiency, solid-phase extraction recovery, and HPLC method development parameters; selecting the wrong analog would shift retention times and compromise impurity quantification.
